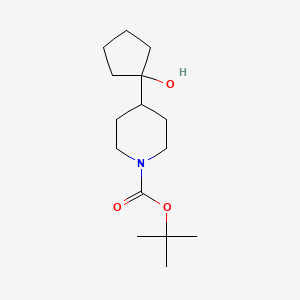
4-(1-hydroxycyclopentyl)pipéridine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H27NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group and a hydroxycyclopentyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly useful in the preparation of N-heterocyclic compounds via the Mitsunobu reaction .
Biology and Medicine: In biological and medical research, this compound is used to study the effects of piperidine derivatives on various biological pathways.
Industry: In the industrial sector, tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate is used in the production of fine chemicals and as a building block for more complex chemical entities .
Mécanisme D'action
Target of Action
Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate is a complex organic compound. Similar compounds have been used as intermediates in the synthesis of various biologically active compounds .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopentanol. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the cyclopentyl ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
- Tert-butyl 4-hydroxy-1-piperidinecarboxylate
- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in studying specific biological interactions .
Propriétés
IUPAC Name |
tert-butyl 4-(1-hydroxycyclopentyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(17)16-10-6-12(7-11-16)15(18)8-4-5-9-15/h12,18H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXOGFXDGSQFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2472477.png)
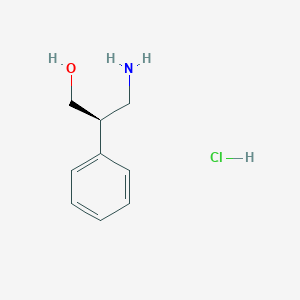
![ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2472481.png)
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2472483.png)
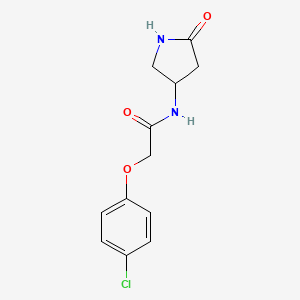
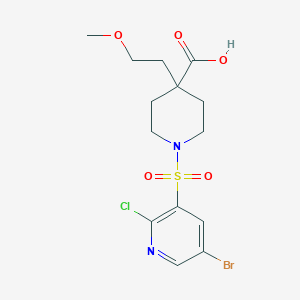

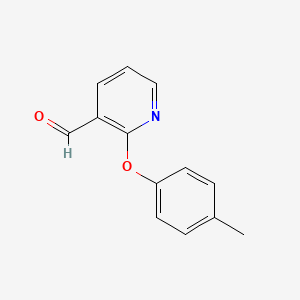

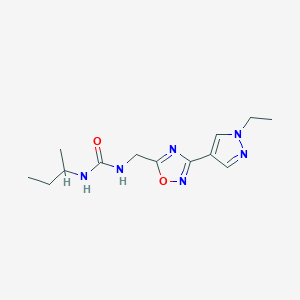


![2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole](/img/structure/B2472496.png)

